molecular formula C15H12N2O4 B14594973 Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester CAS No. 61144-88-5

Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester

Cat. No.: B14594973
CAS No.: 61144-88-5
M. Wt: 284.27 g/mol
InChI Key: HHRKYCFRLVFDAI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester is an organic compound with the molecular formula C15H13NO4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the amino group is substituted with a 2-nitrophenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester typically involves the condensation of 2-nitrobenzaldehyde with methyl anthranilate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61144-88-5

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

methyl 2-[(2-nitrophenyl)methylideneamino]benzoate

InChI

InChI=1S/C15H12N2O4/c1-21-15(18)12-7-3-4-8-13(12)16-10-11-6-2-5-9-14(11)17(19)20/h2-10H,1H3

InChI Key

HHRKYCFRLVFDAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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